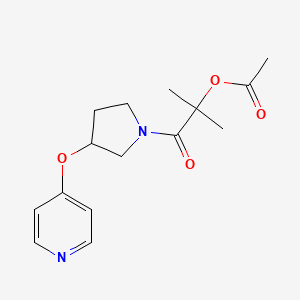

2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate

Description

2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a synthetic compound featuring a pyrrolidine ring substituted with a pyridin-4-yloxy group at the 3-position and an acetate ester at the propan-2-yl backbone.

Properties

IUPAC Name |

[2-methyl-1-oxo-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-11(18)21-15(2,3)14(19)17-9-6-13(10-17)20-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQLOCFZNCYFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety through nucleophilic substitution reactions. The final step often involves esterification to introduce the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s unique structure may allow it to interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine moieties may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Containing Compounds

IBC-8 ()

- Structure : (E)-1-(2-hydroxy-3-(3-methylbut-2-en-1-yl)-4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)phenyl)prop-2-en-1-one.

- Key Features :

- Dual pyrrolidin-1-yl ethoxy groups attached to phenyl rings.

- Chalcone backbone with prenyl and hydroxy substituents.

- Biological Activity : Exhibits antibacterial properties, attributed to its chalcone core and prenylated substituents .

- Synthesis : Purified via silica column chromatography (25% ethyl acetate/hexane) with a 73% yield .

- Comparison : Unlike the target compound, IBC-8 lacks a pyridine moiety but shares pyrrolidine-derived ethoxy groups. The chalcone scaffold may enhance antibacterial activity, whereas the target’s acetate ester could improve metabolic stability.

EP 4 374 877 A2 Compound ()

- Structure : (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester.

- Key Features :

- Fused pyrrolo-pyridazine ring system.

- Chlorophenyl and isobutyl ester substituents.

- Synthesis : Involves hydrolysis steps similar to Reference Example 74 in the patent .

- Comparison: The fused heterocycle and chlorine substituent differentiate it from the target compound.

Pyridine Derivatives ()

Several pyridine-based compounds from the catalog share substitution patterns relevant to the target’s pyridin-4-yloxy group:

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 3-Iodo-5-nitropyridin-4-ol | 3-Iodo, 5-nitro, 4-hydroxy | Nitro, iodo, hydroxy |

| 3-Chloro-5-nitropyridin-4-ol | 3-Chloro, 5-nitro, 4-hydroxy | Nitro, chloro, hydroxy |

| 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoro-4-iodopyridine | Pyrrolidin-1-yl, fluoro, iodo, silyloxy | Silyl ether, halogen, pyrrolidine |

- Comparison :

- Electron Effects : The target’s pyridin-4-yloxy group has an electron-donating oxygen, enhancing nucleophilicity at the pyridine ring. In contrast, nitro and halogen substituents (e.g., in 3-Iodo-5-nitropyridin-4-ol) are electron-withdrawing, reducing reactivity .

- Biological Implications : Halogenated pyridines (e.g., 3,5-Dibromo-4-chloropyridine) are often used in cross-coupling reactions for drug synthesis, whereas the target’s oxygenated pyridine may favor hydrogen bonding in biological targets.

Physicochemical and Functional Group Analysis

- Solubility : The target’s acetate ester may improve aqueous solubility compared to IBC-8’s hydrophobic prenyl groups.

- Reactivity : The pyrrolidine ring in the target and IBC-8 could facilitate interactions with biological targets, while halogenated pyridines () are more suited for synthetic modifications.

Biological Activity

2-Methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a pyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridine ring allows for potential binding to nucleic acids and proteins, impacting their functionality. Research indicates that the compound may inhibit specific enzymes or receptors, leading to various biological effects, such as anti-inflammatory and anticancer activities.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. For instance, in cell line studies, it has been shown to induce apoptosis in cancer cells, indicating a mechanism that could be leveraged for cancer therapy. The structure–activity relationship (SAR) studies highlight that modifications in the pyrrolidine or pyridine components can significantly alter its potency against various cancer types.

Anti-inflammatory Effects

In vivo studies have suggested that this compound may reduce inflammation markers in animal models. The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokines, which is crucial for developing therapeutic agents for inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested on FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an observed IC50 value of 8 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Q & A

Q. What synthetic strategies are employed for the preparation of 2-methyl-1-oxo-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine ring. For instance, a pyridin-4-yloxy group is introduced at the 3-position of pyrrolidine via nucleophilic substitution under anhydrous conditions, followed by coupling with a 2-methyl-1-oxo-propan-2-yl acetate precursor using esterification or amidation protocols. Reaction optimization often employs catalysts like DMAP (4-dimethylaminopyridine) or coupling agents such as EDCI/HOBt to enhance yield . Solvent selection (e.g., ethanol, DMF) and temperature control (0–5°C for sensitive intermediates) are critical to prevent side reactions like hydrolysis of the acetate group.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : H and C NMR are used to confirm the acetate ester (δ ~2.0–2.1 ppm for CHCOO) and pyrrolidine ring protons (δ ~3.0–4.0 ppm). The pyridin-4-yloxy group shows distinct aromatic signals at δ ~7.5–8.5 ppm .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard for purity assessment. Impurity profiling (e.g., residual pyridine derivatives) follows EP guidelines using reference standards like MM1372.03 (pyridin-2-ol) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z calculated for CHNO: 306.16) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Common assays include:

- CYP450 Inhibition : To assess metabolic stability using human liver microsomes.

- Kinase Inhibition Screening : Given the pyridine-pyrrolidine scaffold’s affinity for ATP-binding pockets .

- Solubility and LogP : Shake-flask method for solubility in PBS and octanol-water partitioning to predict bioavailability .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine or pyridine moieties influence bioactivity?

- Pyrrolidine Modifications : Replacing the pyridin-4-yloxy group with bulkier substituents (e.g., tert-butyldimethylsilyloxy) reduces metabolic clearance but may lower aqueous solubility. For example, analogs with 3-iodo-5-nitropyridin-4-yl groups show enhanced kinase inhibition but higher cytotoxicity .

- Acetate Ester Replacement : Substituting the acetate with a methylsulfonyl group improves membrane permeability but increases off-target effects in CNS models .

Q. What are the challenges in achieving stereochemical purity during synthesis?

The 3-(pyridin-4-yloxy)pyrrolidine intermediate often exists as a racemic mixture. Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Enzymatic Resolution : Lipase-catalyzed asymmetric hydrolysis of ester intermediates (e.g., using Candida antarctica lipase B) .

Patents note that unoptimized conditions lead to diastereomer ratios <80:20, requiring iterative crystallization .

Q. How can conflicting data on metabolic stability be resolved?

Discrepancies arise from assay conditions:

- Microsomal Stability : Variability in NADPH regeneration systems (e.g., use of glucose-6-phosphate dehydrogenase) affects oxidation rates of the pyrrolidine ring.

- Species Differences : Rat microsomes show faster clearance (~2× human) due to higher CYP3A4 activity. Cross-species comparisons must normalize for enzyme expression levels .

Q. What computational methods are effective for target identification?

- Molecular Docking : AutoDock Vina or Schrödinger Glide for screening against kinase domains (e.g., JAK2 or CDK2) using the pyridine ring as a hinge-binding motif .

- MD Simulations : GROMACS or AMBER to assess stability of the acetate ester in hydrophobic binding pockets (e.g., 100 ns simulations for binding free energy calculations) .

Methodological Challenges and Solutions

3.1 Handling Hygroscopic Intermediates

The 3-(pyridin-4-yloxy)pyrrolidine intermediate is hygroscopic, leading to hydrolysis. Solutions include:

- Anhydrous Workup : Use of molecular sieves (3Å) in reaction mixtures.

- Lyophilization : Freeze-drying under high vacuum (<0.1 mBar) to stabilize the compound for long-term storage .

3.2 Scaling Multi-Step Syntheses

Critical bottlenecks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.